7-nitro-1H-indole-2-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O2S |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
7-nitro-1H-indole-2-carbothioamide |
InChI |
InChI=1S/C9H7N3O2S/c10-9(15)6-4-5-2-1-3-7(12(13)14)8(5)11-6/h1-4,11H,(H2,10,15) |
InChI Key |
SEEUQFZYZHKQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Nitro 1h Indole 2 Carbothioamide and Its Analogs
General Synthetic Strategies for Indole-2-carbothioamides
The synthesis of indole-2-carbothioamides is not typically a single-step process. A common and effective general strategy involves a two-stage approach: the initial synthesis of an indole-2-carboxamide, followed by a thionation reaction.
First, the indole-2-carboxamide precursor is prepared from its corresponding indole-2-carboxylic acid. The carboxylic acid is activated and then reacted with an amine. A widely used method for this amide coupling involves activating the carboxylic acid with a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.govnih.gov The activated species then readily reacts with ammonia (B1221849) or a primary/secondary amine to yield the desired indole-2-carboxamide.
The second stage is the conversion of the carboxamide's carbonyl group into a thiocarbonyl (C=S), a reaction known as thionation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most prominent and efficient reagent for this transformation. It is known for its mild reaction conditions and high yields in converting amides to thioamides. The reaction is typically carried out by refluxing the indole-2-carboxamide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or dioxane.
| Step | Reaction | Typical Reagents |
| 1 | Amide Formation | Indole-2-carboxylic acid, Amine, EDC/HOBt or CDI |
| 2 | Thionation | Indole-2-carboxamide, Lawesson's Reagent |
Specific Synthetic Routes for Nitro-Indole-2-carbothioamide Core Structures
To construct the specific 7-nitro-1H-indole-2-carbothioamide core, the general strategy is adapted, often beginning with a precursor that already contains the nitro group at the desired C-7 position of the indole (B1671886) ring.
A plausible synthetic pathway begins with the commercially available or synthetically accessible 7-nitro-1H-indole-2-carboxylic acid . rsc.org This starting material ensures the correct regiochemistry of the nitro group from the outset.
The synthesis proceeds as follows:
Amide Formation: The 7-nitro-1H-indole-2-carboxylic acid is converted to 7-nitro-1H-indole-2-carboxamide . This is achieved using standard peptide coupling methods. For instance, the carboxylic acid can be reacted with a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) and an amine source like ammonium (B1175870) chloride. nih.gov
Thionation: The resulting 7-nitro-1H-indole-2-carboxamide is then subjected to thionation. Treatment with Lawesson's reagent in a suitable high-boiling solvent like toluene converts the amide into the target compound, This compound .
An alternative approach involves the direct nitration of a protected indoline (B122111) derivative. For example, sodium 1-acetylindoline-2-sulfonate can be nitrated with acetyl nitrate, which surprisingly directs the nitro group to the C-7 position. Subsequent hydrolysis and dehydrogenation yield 7-nitroindole (B1294693), which can then be functionalized at the C-2 position. nih.gov
Derivatization Approaches at Key Positions of the this compound Scaffold
The this compound scaffold offers multiple positions for further chemical modification, allowing for the generation of a library of analogs for various research applications.
The indole nitrogen (N-1) is a common site for derivatization. N-alkylation or N-arylation can significantly alter the compound's properties. Direct N-alkylation of the indole ring is typically achieved by treating the N-H indole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. nih.gov Strong bases like sodium hydride (NaH) or milder bases such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like DMF are effective. rsc.org For nitroindoles, specific conditions may be required to achieve high yields. For instance, the N-methylation of 5-nitroindole (B16589) has been reported in high yield using a specific base in DMF. nih.gov Copper-catalyzed cross-coupling reactions also provide an efficient route for N-alkylation.
The carbothioamide group is a versatile functional handle for further transformations. One of the most significant reactions is its use in the synthesis of heterocyclic systems. The thioamide can act as a binucleophile in cyclization reactions. For example, indole-2-carbothioamides can react with α-haloketones or α-halocarboxylic acid derivatives in a Hantzsch-type synthesis to form 2,4-disubstituted thiazoles. This reaction involves initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration, effectively converting the carbothioamide moiety into a thiazolyl ring attached to the indole C-2 position. This transformation highlights the utility of the carbothioamide as a key intermediate for constructing more complex, fused heterocyclic systems.
Modifying the benzene (B151609) portion of the indole ring is another key strategy for creating analogs. There are two primary approaches:
Synthesis from Substituted Precursors: The most reliable method to control the regiochemistry of substituents on the phenyl ring is to begin the synthesis with an appropriately substituted precursor. The Fischer indole synthesis, a foundational method for forming the indole ring, starts with a substituted phenylhydrazine (B124118) which is reacted with a ketone or aldehyde. nih.gov For example, using a 3-chloro-phenylhydrazine would lead to a 6-chloroindole (B17816) derivative. nih.gov
Direct Electrophilic Substitution: While electrophilic substitution on the indole ring typically occurs at the C-3 position of the pyrrole (B145914) ring, substitution on the benzene ring is also possible, though often less regioselective. However, under specific conditions or with blocking groups, substitution at C-4, C-5, C-6, or C-7 can be achieved. The synthesis of the 7-nitroindole core itself is an example of a highly specific electrophilic substitution on the phenyl ring. nih.gov
Spectroscopic Characterization Techniques for Structural Elucidation of this compound Derivatives
The structural verification of this compound and its derivatives relies heavily on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the substitution pattern.
Indole Protons: The indole protons show characteristic chemical shifts. The H-3 proton typically appears as a singlet or a small doublet around δ 7.0-7.5 ppm. The protons on the benzene ring (H-4, H-5, H-6) appear in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing nitro group at C-7 causes a significant downfield shift for the adjacent H-6 proton.
Amide/Thioamide Protons: The indole N-H proton usually appears as a broad singlet at a downfield chemical shift (δ > 11.0 ppm). The protons of the thioamide -NH₂ group would appear as two distinct broad signals, also at a downfield chemical shift.
¹³C NMR Spectroscopy:
Thiocarbonyl Carbon: A key diagnostic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and appears much further downfield than a typical amide carbonyl carbon, often in the range of δ 200–210 ppm.
Indole Carbons: The carbons of the indole ring will have characteristic shifts, with C-7 being significantly affected by the attached nitro group.
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups.
N-H Stretching: The N-H stretching vibrations of the indole and the thioamide NH₂ group are typically observed in the region of 3100-3400 cm⁻¹. nih.gov
C=S Stretching: The C=S stretching vibration is more complex and can be coupled with other vibrations, but it contributes to bands in the 1100-1300 cm⁻¹ region.
NO₂ Stretching: The nitro group gives rise to two strong, characteristic absorption bands: an asymmetric stretching vibration around 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1330-1370 cm⁻¹.
| Spectroscopic Technique | Key Feature | Typical Range/Observation |
| ¹H NMR | Indole N-H | > 11.0 ppm (broad singlet) |
| Thioamide N-H₂ | Downfield (broad signals) | |
| H-3 | ~7.0-7.5 ppm | |
| ¹³C NMR | Thiocarbonyl (C=S) | 200-210 ppm |
| IR | N-H Stretch | 3100-3400 cm⁻¹ |
| NO₂ Asymmetric Stretch | 1500-1550 cm⁻¹ | |
| NO₂ Symmetric Stretch | 1330-1370 cm⁻¹ |
Structure Activity Relationship Sar Investigations of 7 Nitro 1h Indole 2 Carbothioamide Derivatives
Elucidating the Influence of the Nitro Group at the 7-Position on Biological Activity
The presence and position of a nitro group on an aromatic ring can significantly influence a molecule's biological activity. mdpi.com In the context of indole (B1671886) derivatives, a nitro group, particularly at the 7-position, is often associated with enhanced therapeutic action. mdpi.com This is attributed to the strong electron-withdrawing nature of the nitro group, which can modulate the electronic properties of the entire indole ring system. mdpi.com
In a series of 7-nitro-1H-indole-2-carboxylic acid derivatives studied as allosteric inhibitors of fructose-1,6-bisphosphatase, the 7-nitro-indole-2-carboxylic acid scaffold was essential for inhibitory activity. researchgate.netnih.gov This suggests that the nitro group at the 7-position plays a crucial role in the interaction with the target enzyme. While this study focused on the carboxylic acid analog, the findings provide strong evidence for the importance of the 7-nitro substitution for the biological activity of related indole-2-substituted compounds.
Furthermore, studies on other nitro-containing indole derivatives have highlighted the significance of this functional group. For instance, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones have demonstrated significant antituberculosis activity. nih.gov Although the nitro group is at the 5-position in this case, it underscores the general contribution of nitro substitution to the antimicrobial properties of indole-based compounds. The enzymatic reduction of the nitro group in biological systems can lead to the formation of reactive species that may contribute to the compound's mechanism of action. mdpi.com
Contribution of the Thioamide Group to Receptor Binding and Functional Efficacy
The replacement of an amide with a thioamide is a common strategy in medicinal chemistry to modulate pharmacological properties. Thioamides are isosteres of amides but exhibit distinct electronic and steric characteristics. nih.gov The C=S bond is longer than the C=O bond, and thioamides are better hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.gov
The thioamide group in various small molecules has been shown to be crucial for high binding affinity and inhibitory activity. This is often attributed to its ability to form unique interactions, such as chalcogen bonds, with protein targets. nih.gov For example, in a class of ASH1L inhibitors, replacing the thioamide with an amide resulted in a significant reduction in inhibitory activity, highlighting the critical role of the sulfur atom. nih.gov Similarly, the thioamide group in certain compounds targeting the SARS-CoV-2 main protease is involved in important hydrogen bond interactions. nih.gov
In the context of indole derivatives, the thioamide moiety has been implicated in receptor binding. Studies on compounds targeting σ1 and σ2 receptors revealed that replacing the thioamide with an amide impaired binding affinities, suggesting a crucial role for the sulfur atom. nih.gov The mechanism of action for some thioamide-containing drugs, like ethionamide (B1671405) used against tuberculosis, involves the formation of a covalent adduct with NAD, which then inhibits the target enzyme InhA. nih.gov This process is initiated by the oxidation of the thioamide group. nih.gov
Impact of Substituent Variations on the Indole Ring and Carbothioamide Nitrogen on Potency and Selectivity
The potency and selectivity of indole-based compounds can be finely tuned by introducing various substituents on the indole ring and the carbothioamide nitrogen. nih.govnih.gov These modifications can alter the molecule's size, shape, lipophilicity, and electronic distribution, thereby influencing its interaction with biological targets.
Substitutions on the Indole Ring:
Position 5: In a series of indole-2-carboxamides with anti-mycobacterial activity, substitutions at the 5-position of the indole ring were explored. nih.gov
Position 6: The substitution of a methoxy (B1213986) group at the C-6 position of the indole nucleus has been shown to be important for inhibiting cell growth in certain anticancer indole derivatives. mdpi.com
Position 7: The nitrogen atom at the 7-position of an azaindole ring was found to be crucial for the anti-proliferative activity of a series of compounds. nih.gov
Substitutions on the Carbothioamide Nitrogen:
The nature of the substituent on the carbothioamide nitrogen can significantly impact biological activity. In a study of 1,2,4-triazole (B32235) derivatives, various aryl isothiocyanates were reacted to create a library of carbothioamide derivatives with differing N-substituents, which were then evaluated for their anti-tumor activity. pensoft.net
For indolylarylsulfone HIV-1 non-nucleoside reverse transcriptase inhibitors, introducing nitrogen-containing substituents at the indole-2-carboxamide resulted in potent inhibitors. nih.gov
The following table summarizes the impact of various substituents on the activity of indole derivatives based on findings from different studies.
| Scaffold | Substituent Position | Substituent | Impact on Activity | Reference |
| Indole-2-carboxamide | Indole Ring (Position 5) | Varied | Modulated anti-mycobacterial activity | nih.gov |
| Indole | Indole Ring (Position 6) | Methoxy | Important for cell growth inhibition | mdpi.com |
| Azaindole | Indole Ring (Position 7) | Nitrogen | Crucial for anti-proliferative activity | nih.gov |
| 1,2,4-Triazole | Carbothioamide Nitrogen | Aryl groups | Influenced anti-tumor activity | pensoft.net |
| Indolylarylsulfone | Indole-2-carboxamide Nitrogen | Nitrogen-containing groups | Potent HIV-1 inhibition | nih.gov |
Comparative SAR Analysis with Indole-2-carboxamide Analogs
Comparing the SAR of 7-nitro-1H-indole-2-carbothioamide with its corresponding indole-2-carboxamide analogs provides valuable insights into the specific contribution of the thioamide group. As previously mentioned, the substitution of a sulfur atom for the oxygen in the amide functional group can lead to significant changes in biological activity. nih.gov
Several studies have directly compared the activity of thioamide and amide analogs. For instance, in the development of σ receptor ligands, the amide analogs of thioamide-containing compounds showed impaired binding affinities, emphasizing the importance of the sulfur atom for this particular target. nih.gov
Indole-2-carboxamides themselves are a well-studied class of compounds with a broad range of biological activities, including as inhibitors of the mycobacterial membrane protein MmpL3, secreted phospholipase A2, and as anti-trypanosomal agents. nih.govrsc.orgresearchgate.net The SAR of indole-2-carboxamides is complex, with the nature and position of substituents on both the indole ring and the amide nitrogen playing critical roles in determining potency and selectivity. nih.govnih.gov
For example, in a series of indole-2-carboxamides designed as MmpL3 inhibitors, modifications to the adamantane (B196018) substituent on the amide nitrogen and various substitutions on the indole ring led to compounds with potent antitubercular activity. semanticscholar.org A comparative analysis with their thioamide counterparts would be necessary to determine if the sulfur atom enhances or diminishes activity against this specific target.
The table below presents a conceptual comparison based on the general properties of amides and thioamides and findings from related studies.
| Property | Indole-2-carboxamide | Indole-2-carbothioamide | Implication for Biological Activity | Reference |
| Hydrogen Bond Acceptor Strength | Stronger | Weaker | May alter binding interactions where the carbonyl/thiocarbonyl acts as a hydrogen bond acceptor. | nih.gov |
| Hydrogen Bond Donor Strength | Weaker | Stronger | May enhance binding interactions where the N-H group acts as a hydrogen bond donor. | nih.gov |
| Chalcogen Bonding | Not applicable | Possible | The sulfur atom can form a chalcogen bond, a non-covalent interaction that can contribute to binding affinity. | nih.gov |
| Receptor Binding (σ receptors) | Impaired affinity | Crucial for affinity | Demonstrates the specific importance of the thioamide for certain targets. | nih.gov |
Future Perspectives and Strategic Directions for Research on 7 Nitro 1h Indole 2 Carbothioamide Analogs
Rational Design and Synthesis of Advanced Analogs with Improved Biological Profiles
The rational design and synthesis of advanced 7-nitro-1H-indole-2-carbothioamide analogs will be pivotal in optimizing their therapeutic potential. Building upon existing knowledge of related indole (B1671886) derivatives, future strategies will focus on systematic structural modifications to enhance efficacy, selectivity, and pharmacokinetic properties.
One of the foundational approaches involves leveraging the structure-activity relationship (SAR) data from analogous compounds, such as 7-nitro-1H-indole-2-carboxylic acid derivatives. For instance, studies on these carboxylic acid analogs as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) have provided valuable insights into the role of various substituents on the indole ring. These studies have shown that the placement and nature of substituents on the indole scaffold can significantly influence inhibitory activity.
Future synthetic strategies for this compound analogs will likely involve the exploration of a diverse range of substituents at different positions of the indole nucleus. The synthesis of such analogs can be achieved through established synthetic routes, often starting from the corresponding indole-2-carboxylic acid, which is then converted to the carbothioamide. This conversion allows for the introduction of a wide array of amines, leading to a library of N-substituted carbothioamides for biological screening.
Key areas for synthetic exploration will include:
Modification of the Carbothioamide Moiety: Introducing various alkyl, aryl, and heterocyclic groups to the nitrogen atom of the carbothioamide can modulate lipophilicity, hydrogen bonding capacity, and steric interactions, thereby influencing target binding and cellular permeability.
Substitution on the Indole Ring: Exploring different substituents at positions other than 7-nitro, such as at the 3-, 4-, 5-, and 6-positions, could fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced target engagement and selectivity.
Bioisosteric Replacement: Replacing the nitro group or the carbothioamide functional group with other bioisosteres could lead to analogs with improved metabolic stability and reduced potential for toxicity.
Exploration of Novel Biological Targets and Therapeutic Applications
While the initial focus of related indole compounds has been on specific targets, the this compound scaffold holds potential for a much broader range of therapeutic applications. Future research will be directed towards identifying and validating novel biological targets for these analogs.
The indole scaffold is a well-established pharmacophore found in numerous biologically active compounds with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents. For example, indole-2-carboxamides have demonstrated potent broad-spectrum antiviral activity against a range of RNA viruses. nih.gov Similarly, indole derivatives containing a carbothioamide moiety have shown promising antimicrobial activities against various bacterial and fungal strains. nih.gov
Future research will likely involve high-throughput screening of this compound analog libraries against a wide panel of biological targets, including:
Kinases: Many indole derivatives are known to be potent kinase inhibitors. Investigating the inhibitory activity of this compound analogs against various cancer-related kinases is a logical next step.
G-protein coupled receptors (GPCRs): The indole-2-carboxamide scaffold has been identified as a modulator of cannabinoid receptors (CB1), a class of GPCRs. nih.gov Exploring the activity of the carbothioamide analogs at other GPCRs could uncover new therapeutic opportunities.
Enzymes involved in infectious diseases: Building on the known antimicrobial and antiviral activities of related indole compounds, screening against essential enzymes in bacteria, viruses, and fungi could lead to the discovery of novel anti-infective agents. nih.govnih.govnih.govnih.govmdpi.comresearchgate.net
Development of Multi-Targeted Agents Based on the this compound Scaffold
The development of multi-targeted agents, which can simultaneously modulate multiple biological targets, is a growing trend in drug discovery, particularly for complex diseases like cancer. The this compound scaffold is an attractive starting point for the design of such agents due to the inherent ability of the indole nucleus to interact with various biological targets.
Research on indole-2-carboxamides has already demonstrated the feasibility of this approach, with several compounds identified as dual or multi-kinase inhibitors. nih.govnih.govrsc.org For example, certain indole-2-carboxamides have been shown to inhibit both EGFR and CDK2, two key kinases involved in cancer cell proliferation. nih.gov The design principles from these studies can be applied to the this compound series.
Strategic approaches to developing multi-targeted agents will include:
Pharmacophore Hybridization: Combining the this compound scaffold with known pharmacophores for other targets of interest.
Fragment-Based Design: Using fragments known to bind to different targets and linking them to the indole core.
Privileged Scaffold Hopping: Modifying the indole-2-carbothioamide scaffold to mimic the binding modes of ligands for other targets.
The successful development of multi-targeted agents could offer advantages over single-target drugs, such as improved efficacy, reduced potential for drug resistance, and a more comprehensive therapeutic effect.
Integration of Advanced Computational Methodologies for Lead Optimization
Advanced computational methodologies are indispensable tools in modern drug discovery, and their integration will be crucial for the efficient lead optimization of this compound analogs. These methods can provide valuable insights into the molecular interactions between the ligands and their biological targets, thereby guiding the rational design of more potent and selective compounds.
Computational approaches that will be instrumental in this endeavor include:
Molecular Docking: To predict the binding modes and affinities of the analogs within the active sites of their target proteins. This can help in prioritizing compounds for synthesis and biological evaluation.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complexes and to assess the stability of the predicted binding poses.
Quantitative Structure-Activity Relationship (QSAR) Studies: To develop mathematical models that correlate the structural features of the analogs with their biological activities. These models can be used to predict the activity of virtual compounds and to guide the design of new analogs with improved properties.
Pharmacophore Modeling: To identify the key structural features required for biological activity and to use this information for virtual screening of compound libraries.
By combining these computational techniques with experimental data, researchers can accelerate the drug discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately increase the chances of identifying promising drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
